Triethyl arsenate

Semiconductor Doping Chemical Vapor Deposition Process Safety

Triethyl arsenate (CAS 15606-95-8) is a pentavalent organoarsenic compound with the formula C6H15AsO4, characterized by three ethoxy groups bonded to a central arsenic atom. As a trialkyl arsenate, it is a clear liquid at room temperature with a boiling point of ~236°C and is classified as an n-type dopant source in semiconductor manufacturing, particularly for depositing arsenic-doped silicon dioxide (As-SiO₂) layers in wafer processing.

Molecular Formula C6H15AsO4
Molecular Weight 226.1 g/mol
CAS No. 15606-95-8
Cat. No. B090927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl arsenate
CAS15606-95-8
Molecular FormulaC6H15AsO4
Molecular Weight226.1 g/mol
Structural Identifiers
SMILESCCO[As](=O)(OCC)OCC
InChIInChI=1S/C6H15AsO4/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3
InChIKeyMGRFDZWQSJNJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl Arsenate (CAS 15606-95-8): A Liquid N-Type Dopant with a Unique Volatility and Stability Profile


Triethyl arsenate (CAS 15606-95-8) is a pentavalent organoarsenic compound with the formula C6H15AsO4, characterized by three ethoxy groups bonded to a central arsenic atom . As a trialkyl arsenate, it is a clear liquid at room temperature with a boiling point of ~236°C and is classified as an n-type dopant source in semiconductor manufacturing, particularly for depositing arsenic-doped silicon dioxide (As-SiO₂) layers in wafer processing [1]. Its physical state and chemical structure distinguish it from common alternatives like gaseous arsine (AsH₃) and solid arsenic compounds, offering a unique balance of volatility and thermal stability suitable for specific chemical vapor deposition (CVD) and monolayer doping (MLD) processes [2].

Triethyl Arsenate (CAS 15606-95-8): Why In-Class Arsenic Dopants Cannot Be Interchanged Without Process Revalidation


Substituting triethyl arsenate with a seemingly analogous arsenic dopant—such as arsine gas, trimethylarsine, or other alkyl arsenates—is not a straightforward swap due to fundamental differences in physical state, volatility, and thermal decomposition behavior. For instance, arsine (AsH₃) is a highly toxic gas with a boiling point of -62.5°C, requiring specialized high-pressure gas handling systems and presenting significant safety challenges [1]. In contrast, triethyl arsenate is a liquid with a boiling point of 236°C, enabling its use in standard bubbler-based vapor delivery systems for processes like As-doped SiO₂ deposition at 600-700°C [2]. Furthermore, its As-O bonds provide a distinct decomposition pathway compared to As-C bonds in trialkylarsines, which can influence carbon incorporation and dopant uniformity in the resulting film [3]. Simply selecting an alternative arsenic source without accounting for these differences will necessitate complete re-optimization of process parameters such as bubbler temperature, carrier gas flow, and deposition temperature, directly impacting yield and device performance.

Quantitative Evidence Guide: Triethyl Arsenate's Measurable Advantages in Volatility, Density, and Process Compatibility


Liquid-State Delivery vs. Arsine Gas: A 227°C Boiling Point Differential Enables Standard Bubbler Technology

Triethyl arsenate is a liquid at standard conditions, with a boiling point of 236.5 °C at 760 mmHg . Its primary gaseous alternative, arsine (AsH₃), has a boiling point of -62.5 °C [1]. This 299°C difference in boiling point fundamentally changes the required delivery infrastructure. Triethyl arsenate's liquid state allows it to be used in a standard bubbler system at moderate temperatures, as described in EP 1007761 B1, where a carrier gas is passed through the liquid to deliver a controlled vapor concentration to a reactor operating at 600-700°C [2]. Arsine, in contrast, must be stored and delivered as a compressed, highly toxic gas, necessitating specialized high-pressure cylinders, gas cabinets, and extensive safety monitoring. The use of a liquid precursor simplifies hardware, reduces the risk of catastrophic gas release, and provides more precise control over dopant flow.

Semiconductor Doping Chemical Vapor Deposition Process Safety

Controlled Volatility: Triethyl Arsenate's Vapor Pressure is 5 Orders of Magnitude Lower than Arsine

The volatility of a dopant precursor is critical for achieving uniform film deposition. Triethyl arsenate exhibits a vapor pressure of 0.0724 mmHg at 25°C [1]. In stark contrast, arsine (AsH₃) has a vapor pressure of approximately 11,000 mmHg (14.9 atm) at 21°C [2]. This five-order-of-magnitude difference (0.0724 vs. 11,000 mmHg) is fundamental to their application. The extremely high volatility of arsine requires dilution and high-pressure containment, while the moderate volatility of triethyl arsenate is ideal for a bubbler delivery system, where a carrier gas is used to transport a stable, low-concentration vapor stream into a deposition chamber at atmospheric or reduced pressure. This controlled delivery minimizes the risk of pre-reaction and ensures a more uniform dopant distribution across the wafer [3].

Precursor Chemistry Thin Film Deposition Vapor Pressure

Density and Material Handling: Triethyl Arsenate (1.302 g/mL) is a Denser Liquid than Triethyl Arsenite (1.224 g/mL)

When comparing liquid organoarsenic precursors, subtle differences in density can impact handling, metering, and process dynamics. Triethyl arsenate has a measured density of 1.302 g/mL [1]. Its close structural analog, triethyl arsenite (As(OEt)₃), where arsenic is in the +3 oxidation state, has a reported density of 1.224 g/mL at 25 °C . The ~6.4% higher density of the arsenate reflects the presence of the additional oxygen atom (As=O vs. As lone pair), leading to increased molecular weight and likely stronger intermolecular interactions. While seemingly minor, this difference is relevant for precise liquid flow control in automated chemical delivery systems and can influence the saturated vapor concentration generated in a bubbler.

Material Properties Precursor Handling Organoarsenic Chemistry

Moderate Aqueous Solubility vs. Dimethyl Arsenate: A Four-Order-of-Magnitude Difference Dictates Environmental and Analytical Handling

The aqueous solubility of organoarsenic compounds is a key differentiator for their environmental mobility and analytical preparation. Triethyl arsenate is only slightly soluble in water, with a calculated solubility of 1.4 g/L (1,400 mg/L) at 25 °C . In comparison, dimethyl arsenate (cacodylic acid), a smaller and more polar arsenical, is highly soluble, with reported values of approximately 2,000,000 mg/L at 25 °C . This represents a difference of over four orders of magnitude (1,400 vs. 2,000,000 mg/L). The low solubility of triethyl arsenate is a consequence of its three hydrophobic ethyl groups, which dominate its physical behavior. This property is significant because it informs extraction and analysis protocols, as exemplified by its inclusion as a specific target analyte in Chinese national standard SN/T 3359-2012 for the determination of arsenic species in polymers and glass [1].

Solubility Environmental Fate Analytical Chemistry

Process Validation: Triethyl Arsenate is Specifically Cited in Patent EP 1007761 B1 for As-Doped SiO₂ Deposition

While many organoarsenic compounds could theoretically serve as arsenic sources, triethyl arsenate has been explicitly validated in industrial patent literature for a specific, commercially relevant application. European Patent EP 1007761 B1 describes a gas distribution system and method for processing semiconductor substrates, which specifically includes a triethyl arsenate (TEAS) bubbler for the deposition of arsenic-doped silicon dioxide (As-doped SiO₂) layers at a reactor temperature of 600-700°C [1]. This patent does not claim the use of other arsenic precursors like trimethylarsine or triethyl arsenite for this particular system. This documented, validated use case provides a strong, non-theoretical reason for procurement: a process engineer can directly reference this patent as a starting point for process development, reducing the time and risk associated with qualifying a new precursor chemistry.

Semiconductor Fabrication Dopant Delivery Patent Literature

Triethyl Arsenate: Validated Application Scenarios in Semiconductor Doping and Analytical Chemistry


Deposition of Arsenic-Doped Silicon Dioxide (As-SiO₂) Layers via Bubbler-Based CVD

Based on the specific teachings of European Patent EP 1007761 B1, triethyl arsenate (TEAS) is a preferred precursor for depositing As-doped SiO₂ layers in a vertical wafer furnace. The process involves heating a triethyl arsenate bubbler to generate a vapor, which is then transported by a carrier gas into a reactor heated to 600-700°C [1]. This application leverages triethyl arsenate's liquid state, moderate boiling point (236°C), and low vapor pressure (0.0724 mmHg at 25°C) to enable a safe and controllable dopant delivery system, directly replacing the need for hazardous arsine gas. The resulting As-doped SiO₂ film is a critical component in semiconductor device fabrication.

Analytical Standard for Speciation of Arsenic in Polymers and Glass

Triethyl arsenate is a mandated target analyte in Chinese national standard SN/T 3359-2012, which specifies the method for determining diarsenic pentaoxide, diarsenic trioxide, lead hydrogen arsenate, and triethyl arsenate in polymer and glass materials [2]. This application is a direct consequence of its distinct low aqueous solubility (1.4 g/L) and organic nature, which differentiates it from inorganic arsenic species. Laboratories performing compliance testing for electronics, packaging, or consumer goods must source high-purity triethyl arsenate to prepare calibration standards and validate their analytical methods per this official protocol.

Monolayer Doping (MLD) of Semiconductors

The international patent application WO 2015/080985 A1 identifies triethyl arsenate (TEASO) as a suitable dopant precursor for monolayer doping (MLD) processes [3]. The patent highlights that compounds containing As-O bonds, like triethyl arsenate, offer a different decomposition pathway compared to As-C bonded trialkylarsines. This distinction can be crucial for controlling carbon contamination in the doped layer and achieving the desired dopant profile and electrical activation. The choice of triethyl arsenate over other precursors in this advanced doping technique is thus driven by its specific chemical bond structure, which is quantitatively reflected in its density (1.302 g/mL) and molecular composition.

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